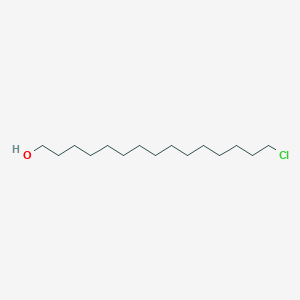

15-Chloropentadecan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

253881-08-2 |

|---|---|

Molecular Formula |

C15H31ClO |

Molecular Weight |

262.86 g/mol |

IUPAC Name |

15-chloropentadecan-1-ol |

InChI |

InChI=1S/C15H31ClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 |

InChI Key |

XEQJEJOBEPBUPC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 15 Chloropentadecan 1 Ol

Established Synthetic Pathways and Chemical Transformations to 15-Chloropentadecan-1-ol

The preparation of ω-haloalcohols like this compound often relies on fundamental reactions in organic synthesis. These methods typically involve the selective functionalization of a long-chain bifunctional precursor.

Classical Approaches in Haloalcohol Synthesis Relevant to this compound

Classical methods for synthesizing haloalcohols often involve the reaction of diols with hydrogen halides. For instance, the reaction of a long-chain diol with hydrogen chloride can yield the corresponding chloroalcohol. However, this method can sometimes lead to the formation of dihalides as byproducts. google.com Another traditional approach is the halohydrin formation from alkenes, where an alkene reacts with a halogen in the presence of water. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a halonium ion intermediate, followed by the nucleophilic attack of water. masterorganicchemistry.com

The ring-opening of cyclic ethers, such as epoxides, with hydrohalic acids is also a well-established method for producing haloalcohols. metu.edu.tr For example, the acid-catalyzed ring-opening of an epoxide with hydrochloric acid can yield a chlorohydrin. The regioselectivity of this reaction is influenced by the substitution pattern of the epoxide.

Furthermore, the selective reduction of a functional group in a precursor containing a halogen is a viable route. For example, a long-chain carboxylic acid or its ester containing a terminal chloro substituent could be selectively reduced to the corresponding alcohol.

Targeted Synthesis of this compound and its Positional Isomers

The specific synthesis of this compound can be achieved through several strategic pathways. One potential method involves the partial reduction of a dicarboxylic acid, such as hexadecanedioic acid, to the corresponding monoalcohol, followed by chlorination of the remaining carboxylic acid group and subsequent reduction.

Alternatively, starting from a readily available long-chain unsaturated alcohol, such as a pentadecen-1-ol, selective hydrochlorination of the double bond could be explored. However, controlling the regioselectivity to obtain the desired 15-chloro isomer would be a critical challenge.

Another approach involves the use of ω-chloroalkanoic acids. For instance, 15-chloropentadecanoic acid could be selectively reduced to this compound. The synthesis of such long-chain chloro-acids can be accomplished through various methods, including the haloform reaction on a suitable methyl ketone or through chain-elongation strategies.

A patent describes the use of this compound as a reactant in the synthesis of a cyclohexenone derivative, indicating its availability as a chemical intermediate. google.com

Innovations in Catalytic Synthesis of this compound

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of functionalized molecules like this compound. These innovations focus on the use of organocatalysts and metal catalysts to achieve specific chemical transformations.

Organocatalytic Approaches in Long-Chain Chlorination and Hydroxylation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. For the chlorination of long-chain alcohols, organocatalytic systems based on the Appel reaction have been developed. These systems can utilize a phosphine (B1218219) catalyst in a P(III)/P(V) redox cycle. nih.govacs.orgorganic-chemistry.org For example, a catalytic system using trioctylphosphane as the catalyst, benzotrichloride (B165768) as the chlorinating agent, and phenylsilane (B129415) as the terminal reductant has been shown to be effective for the chlorination of various alcohols. nih.govacs.orgorganic-chemistry.org This approach avoids the need for stoichiometric amounts of phosphine oxides, which are generated in the traditional Appel reaction. organic-chemistry.org

Metal-Catalyzed Functionalization and Coupling Strategies for this compound Precursors

Metal-catalyzed reactions are instrumental in the selective functionalization of long alkyl chains. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to construct the C15 backbone from smaller, functionalized building blocks.

The selective hydrogenation of unsaturated fatty acids or their esters to unsaturated fatty alcohols is a key industrial process that can be relevant. conicet.gov.argoogle.com While the primary goal is often to preserve the double bond, modifications to the catalytic system could potentially allow for simultaneous or sequential hydrochlorination.

Furthermore, metal-catalyzed hydrofunctionalization of alkynes provides a route to functionalized alkenes, which can be further elaborated. csic.es For example, the hydration of haloalkynes can lead to α-halomethyl ketones, which are versatile synthetic intermediates. csic.es Gold-catalyzed reactions have also been employed for the synthesis of β-haloenol esters from halo-substituted propargylic carboxylates. mdpi.com

Asymmetric Synthesis and Stereocontrol in Related Haloalcohol Systems

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for the preparation of chiral haloalcohols, which are important building blocks in medicinal chemistry. Dynamic kinetic resolution (DKR) is a powerful strategy that combines enzymatic resolution with in-situ racemization of the starting material, allowing for the theoretical conversion of a racemate to a single enantiomer in 100% yield. princeton.edu This has been successfully applied to the synthesis of chiral haloalcohols. unipd.it

Enzyme-catalyzed asymmetric synthesis, particularly using lipases for the acylation of racemic alcohols, is a well-established method for obtaining enantiomerically enriched haloalcohols. unipd.itmetu.edu.tr Halohydrin dehalogenases are another class of enzymes that show great potential for the synthesis of chiral compounds due to their stereoselectivity. researchgate.net

Metal-catalyzed asymmetric synthesis also offers powerful tools. For example, copper(II)-catalyzed enantioselective hydrosilylation of halo-substituted ketones can produce chiral haloalcohols with high enantioselectivity. nih.gov Diisopinocampheylchloroborane has also been demonstrated as an excellent chiral reducing agent for the synthesis of haloalcohols with high enantiomeric purity. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

A primary tenet of green chemistry is the reduction or replacement of volatile and toxic organic solvents. researchgate.netacs.org The use of greener alternatives or the complete elimination of solvents can significantly improve the environmental footprint of a synthetic process. researchgate.netcem.com

Sustainable Solvents:

The replacement of conventional solvents with more environmentally benign options is a crucial step towards greener synthesis. researchgate.netorientjchem.org Water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents are prominent examples of green solvents. orientjchem.orgtandfonline.comnih.gov For the synthesis of long-chain alcohols and their derivatives, the choice of solvent is critical to ensure sufficient solubility of nonpolar substrates while maintaining green credentials.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, glycerol, and carbohydrate-based solvents like Cyrene, are gaining traction. researchgate.netorientjchem.org These solvents are often biodegradable and have lower toxicity profiles compared to their petrochemical counterparts. orientjchem.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. orientjchem.orgcsic.es DESs are often biodegradable, have low volatility, and can be tailored for specific applications. orientjchem.org Acidic DESs have been successfully employed as both solvent and catalyst in the esterification of long-chain fatty acids with long-chain alcohols, achieving high conversions under mild, solvent-free conditions. csic.escsic.es A similar approach could be envisioned for reactions involving this compound.

Solvent-Free Methodologies:

Conducting reactions without a solvent (neat conditions) represents an ideal scenario from a green chemistry perspective, as it eliminates solvent-related waste and simplifies product purification. cem.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and often allows for solvent-free conditions. cem.com This technique has been successfully applied to the synthesis of long-chain aromatic esters and other organic transformations. cem.com

Heterogeneous Catalysis: The use of solid catalysts in solvent-free systems allows for easy separation and recycling of the catalyst, further contributing to waste reduction. ajgreenchem.com For instance, a glycerol-based SO3H-carbon catalyst has been shown to be highly effective for the solvent-free esterification of long-chain fatty acids and alcohols. ajgreenchem.com

A hypothetical solvent-free synthesis of a wax ester from this compound and a long-chain fatty acid could be catalyzed by a recyclable acidic deep eutectic solvent, as demonstrated for oleic acid-based esters. csic.escsic.es The reaction conditions and yields for analogous reactions are presented in the table below.

| Fatty Acid | Fatty Alcohol | Catalyst | Conditions | Conversion (%) |

| Oleic Acid | Cetyl Alcohol | Choline chloride:p-toluenesulfonic acid | 70 °C, 3h | 99.1 |

| Oleic Acid | Lauryl Alcohol | Choline chloride:p-toluenesulfonic acid | 70 °C, 3h | 96.4 |

| Oleic Acid | Myristyl Alcohol | Choline chloride:p-toluenesulfonic acid | 70 °C, 3h | 98.2 |

| Oleic Acid | Stearyl Alcohol | Choline chloride:p-toluenesulfonic acid | 70 °C, 3h | 97.5 |

Table based on data from solvent-free esterification reactions. csic.es

Enzymes and whole-cell biocatalysts offer highly selective and environmentally benign alternatives to traditional chemical catalysts. mdpi.comacs.org They operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the formation of byproducts. mdpi.com

Enzymatic Synthesis of Long-Chain Alcohols:

The biosynthesis of long-chain alcohols in microorganisms typically involves the reduction of fatty acids or their activated forms (e.g., acyl-CoAs) by enzymes such as fatty acid reductases (FARs). nih.govrsc.org These enzymes can be harnessed for the production of specific long-chain alcohols. For instance, the heterologous expression of FARs from various organisms in Saccharomyces cerevisiae has enabled the synthesis of very long-chain fatty alcohols up to C22. nih.gov While not directly demonstrated for this compound, this approach suggests a potential biosynthetic route starting from a corresponding chlorinated fatty acid precursor.

Biocatalytic Routes to Haloalcohols:

Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible conversion of haloalcohols to epoxides. thieme-connect.deresearchgate.net These enzymes can be used for the synthesis of enantiomerically pure haloalcohols through the kinetic resolution of racemic mixtures or by catalyzing the ring-opening of epoxides with halide ions. thieme-connect.deresearchgate.net This is particularly relevant for the production of chiral haloalcohols, which are valuable building blocks in pharmaceutical synthesis. mdpi.comunipd.it

A chemoenzymatic process for the synthesis of (R)-4-cyano-3-hydroxybutyrate, an intermediate for atorvastatin, utilizes a ketoreductase to produce (S)-ethyl 4-chloro-3-hydroxybutanoate, which is then converted using an engineered halohydrin dehalogenase. acs.orgscispace.com This highlights the potential of combining chemical and enzymatic steps to achieve efficient and sustainable synthesis of functionalized molecules.

The table below summarizes some examples of biocatalytic routes to long-chain alcohols and related compounds.

| Enzyme/Biocatalyst | Substrate | Product | Key Feature |

| Fatty Acid Reductase (FAR) | Fatty Acyl-CoA | Long-Chain Fatty Alcohol | Biosynthesis of long-chain alcohols |

| Lipase | Racemic Long-Chain Alcohol | Enantiomerically Pure Alcohol | Kinetic resolution |

| Halohydrin Dehalogenase (HHDH) | Epoxide + Halide | Haloalcohol | Regio- and enantioselective synthesis |

| P450 Monooxygenase | Halohydrocarbon | Haloalcohol | Direct C-H hydroxylation |

This table provides an overview of enzymatic approaches applicable to long-chain and haloalcohol synthesis. nih.govthieme-connect.dersc.orgnih.gov

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. wikipedia.orgacs.org Maximizing atom economy is a fundamental principle of green chemistry, as it directly relates to waste minimization. researchgate.net

High Atom Economy Reactions:

Addition Reactions: Reactions that involve the addition of one molecule to another, without the formation of byproducts, are inherently 100% atom economical. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a prime example of a 100% atom-economical reaction. researchgate.net

Catalytic Hydrogenation: The reduction of esters to alcohols using catalytic hydrogenation is more atom-economical than using stoichiometric reducing agents like lithium aluminum hydride, which generate significant amounts of inorganic waste. wikipedia.org

For the synthesis of this compound, a hypothetical route involving the hydrochlorination of a terminal alkene (pentadec-14-en-1-ol) would have a high atom economy. However, controlling the regioselectivity of such a reaction can be challenging.

Waste Minimization Strategies:

Beyond maximizing atom economy, several other strategies can be employed to minimize waste in the production of haloalcohols.

Catalyst Recycling: The use of heterogeneous or immobilized homogeneous catalysts allows for their recovery and reuse, reducing waste and cost. ajgreenchem.com

Tandem/Cascade Reactions: Designing a synthetic route where multiple transformations occur in a single pot without the isolation of intermediates can significantly reduce solvent and energy consumption, as well as waste generation. unipd.itrsc.org A cascade reaction involving a P450-catalyzed hydroxylation followed by an HHDH-catalyzed dehalogenation has been developed for the synthesis of optically active β-halohydrins. unipd.itrsc.org

The table below illustrates the atom economy of different types of reactions relevant to haloalcohol synthesis.

| Reaction Type | Example | Desired Product | Byproducts | Atom Economy |

| Addition | Epoxide + HCl | Haloalcohol | None | 100% |

| Substitution | Alcohol + SOCl2 | Chloroalkane | SO2, HCl | Lower |

| Elimination | Dihaloalkane + Base | Alkene | Salt, Water | Lower |

This table provides a conceptual comparison of atom economy for different reaction types.

Mechanistic and Kinetic Studies of 15 Chloropentadecan 1 Ol Reactivity

Elucidation of Reaction Mechanisms Involving 15-Chloropentadecan-1-ol

The presence of two distinct functional groups, the hydroxyl (-OH) and the chloro (-Cl) groups, on a long fifteen-carbon chain allows for a range of reactions. The mechanisms of these reactions are influenced by the nature of the reagents and the reaction conditions.

The primary chlorinated carbon in this compound is an electrophilic center, susceptible to attack by nucleophiles. Due to the unhindered nature of this primary carbon, nucleophilic substitution reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. viu.cachemistry.coach

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. ck12.orgstudymind.co.uk This backside attack occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group (chloride ion) breaks. viu.caucsb.edu The reaction proceeds through a trigonal bipyramidal transition state. chemrevise.org The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile, exhibiting second-order kinetics. viu.cauci.edu

Rate = k[this compound][Nucleophile]

Strong nucleophiles, such as hydroxide (B78521), alkoxides, and cyanide, favor the SN2 pathway. chemistry.coachsavemyexams.com The use of polar aprotic solvents, which solvate the cation of the nucleophilic salt but not the anion, can enhance the nucleophilicity of the attacking species and accelerate the reaction rate. libretexts.org

While the SN2 mechanism is dominant for primary haloalkanes, a unimolecular (SN1) pathway is generally not observed. chemistry.coachschoolwires.net The SN1 mechanism involves the formation of a primary carbocation intermediate, which is highly unstable and energetically unfavorable. ck12.orgchemrevise.org

The presence of both a nucleophilic hydroxyl group and an electrophilic chlorinated carbon within the same molecule allows for the possibility of intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the chlorinated carbon in an intramolecular SN2 reaction to form a large-ring cyclic ether, specifically oxacyclohexadecane. youtube.com

The first step is the deprotonation of the alcohol by a strong base to form the corresponding alkoxide. This is followed by the intramolecular nucleophilic attack of the alkoxide on the carbon bearing the chlorine atom. youtube.com The feasibility of this cyclization depends on the concentration of the haloalcohol. At high concentrations, intermolecular reactions may compete with the intramolecular pathway.

Rearrangement processes are uncommon in the reactions of this compound due to the primary nature of the chlorinated carbon, which disfavors the formation of carbocation intermediates that are prone to rearrangement.

The primary alcohol group of this compound can undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. chemistrysteps.comlibretexts.org

Oxidation to Aldehydes: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will oxidize the primary alcohol to 15-chloropentadecanal. libretexts.org The mechanism of oxidation with chromium-based reagents generally involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the adjacent carbon, leading to the formation of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol to 15-chloropentadecanoic acid. chemistrysteps.com With these reagents, the initially formed aldehyde is further oxidized to the carboxylic acid. masterorganicchemistry.com

The reduction of the alcohol functionality to an alkane is a challenging transformation that typically requires a two-step process. chem-station.comlibretexts.org The hydroxyl group is a poor leaving group and must first be converted into a better leaving group, such as a tosylate. libretexts.org Subsequent reduction of the tosylate with a hydride source, like lithium aluminum hydride (LiAlH4), proceeds via an SN2 mechanism to yield 1-chloropentadecane. chem-station.comlibretexts.org

Kinetic Analysis of Reaction Rates and Selectivity Profiles

The rates of reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

For the SN2 reaction at the chlorinated carbon, the rate is highly dependent on the strength of the nucleophile. chemistry.coach For instance, the reaction with a strong nucleophile like the hydroxide ion will be significantly faster than with a weak nucleophile like water. chemguide.co.uk The reactivity of the carbon-halogen bond also plays a role, with the C-Cl bond being less reactive than C-Br or C-I bonds due to its higher bond strength. crunchchemistry.co.uk

The following table provides hypothetical kinetic data for the nucleophilic substitution of this compound with different nucleophiles to illustrate these principles.

| Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| CN⁻ | DMSO | 150 |

| I⁻ | Acetone | 100 |

| OH⁻ | Ethanol/Water | 60 |

| Br⁻ | Acetone | 20 |

| H₂O | Ethanol/Water | 1 |

Disclaimer: This table contains illustrative data based on general principles of nucleophilic substitution reactions for primary chloroalkanes. Specific experimental data for this compound is not available.

In oxidation reactions, the choice of oxidizing agent dictates the selectivity of the product (aldehyde vs. carboxylic acid). The kinetics of these reactions can be complex, often showing a first-order dependence on both the alcohol and the oxidant concentration. researchgate.net

Identification and Characterization of Reaction Intermediates

In the context of the predominant SN2 reactions at the chlorinated carbon of this compound, there are no true reaction intermediates. The reaction proceeds through a high-energy transition state in a single step. ucsb.edu

For the oxidation of the alcohol functionality, a key intermediate is the chromate ester formed from the reaction of the alcohol with a chromium(VI) oxidizing agent. libretexts.org This intermediate has been characterized in related systems and is crucial for the subsequent elimination step that forms the carbonyl group.

While SN1 reactions are not favored, if forced under certain conditions, a primary carbocation (15-hydroxy-pentadecyl cation) would be the intermediate. However, this species is highly unstable and would likely rearrange or be trapped by any available nucleophile very rapidly.

Advanced Analytical Characterization of 15 Chloropentadecan 1 Ol and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Elucidation

The unambiguous structural determination of 15-Chloropentadecan-1-ol relies on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the specific functional groups present, ensuring a comprehensive characterization of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like this compound. acs.org One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms, while multi-dimensional (2D) NMR experiments are crucial for establishing atomic connectivity and resolving complex spectral overlaps, which are common in long-chain compounds. acs.orgnih.gov

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons in different chemical environments. The proton on the carbon bearing the hydroxyl group (CH₂-OH) would appear as a triplet, as would the proton on the carbon bearing the chlorine atom (CH₂-Cl). The large number of methylene (B1212753) groups (-CH₂-) in the long alkyl chain would produce a significant, complex multiplet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen and chlorine atoms (C-OH and C-Cl) would be shifted downfield compared to the other methylene carbons in the chain.

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, confirming the ¹H and ¹³C assignments for each CH, CH₂, or CH₃ group. acs.orgnih.gov

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of the entire fifteen-carbon chain from one end to the other.

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C-1 | -CH₂OH | ~3.64 (t) | ~63.1 |

| C-2 | -CH₂- | ~1.57 (p) | ~32.8 |

| C-3 to C-13 | -(CH₂)₁₁- | ~1.2-1.4 (m) | ~25-30 |

| C-14 | -CH₂- | ~1.76 (p) | ~32.6 |

| C-15 | -CH₂Cl | ~3.54 (t) | ~45.3 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and its derivatives with high accuracy and precision. nih.govmdpi.com By providing an exact mass measurement, HRMS can confirm the molecular formula C₁₅H₃₁ClO. A key diagnostic feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

Tandem mass spectrometry (MS/MS) is used for fragmentation analysis to further confirm the structure. The molecular ion is isolated and fragmented, and the resulting fragment ions provide information about the molecule's structure. Expected fragmentation pathways for this compound include:

Loss of H₂O: Dehydration from the alcohol functional group.

Loss of HCl: Elimination of hydrogen chloride.

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom.

Cleavage along the alkyl chain: A series of fragmentation events producing ions separated by 14 Da (the mass of a CH₂ group).

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) for ³⁵Cl Isotope | Calculated Exact Mass (m/z) for ³⁷Cl Isotope |

|---|---|---|---|

| [M]⁺ | C₁₅H₃₁ClO | 262.2085 | 264.2056 |

| [M-H₂O]⁺ | C₁₅H₂₉Cl | 244.1980 | 246.1950 |

| [M-HCl]⁺ | C₁₅H₃₀O | 226.2291 | - |

| [CH₂(OH)]⁺ | CH₃O | 31.0184 | - |

| [M-CH₂Cl]⁺ | C₁₄H₂₉O | 213.2213 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. triprinceton.org These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically around 3350 cm⁻¹. Other key absorptions include the C-H stretching of the alkyl chain just below 3000 cm⁻¹, the C-O stretching of the primary alcohol around 1050 cm⁻¹, and the C-Cl stretching vibration, which is expected in the 800-600 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. triprinceton.org While the O-H stretch is typically weak in Raman spectra, the long C-C backbone of the pentadecane (B166386) chain will show strong, characteristic peaks. The C-Cl stretch is also readily observable in Raman spectra.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching | ~3600-3200 | ~3600-3200 | Strong, Broad (IR); Weak (Raman) |

| C-H (sp³) | Stretching | ~2960-2850 | ~2960-2850 | Strong (Both) |

| C-H (sp³) | Bending | ~1470-1350 | ~1470-1350 | Medium (Both) |

| C-O | Stretching | ~1075-1000 | ~1075-1000 | Strong (IR); Medium (Raman) |

| C-Cl | Stretching | ~800-600 | ~800-600 | Medium-Strong (Both) |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, thereby allowing for its accurate quantification and purity assessment. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. rsc.org Due to its high boiling point and the polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert the polar -OH group into a less polar, more volatile functional group. nih.govoup.com

A common method is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com The resulting TMS ether is significantly more volatile and exhibits better chromatographic properties.

The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound and confirm its structure based on its fragmentation pattern. nih.gov The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragments resulting from the loss of a methyl group ([M-15]⁺) and other cleavages specific to the TMS ether structure. researchgate.net

| Analyte | Derivative | Derivatizing Agent | Key Mass Fragments (m/z) of Derivative |

|---|---|---|---|

| This compound | 1-(Trimethylsilyloxy)-15-chloropentadecane | MSTFA | [M]⁺ (334.28), [M-CH₃]⁺ (319.26), [M-CH₂Cl]⁺ (285.29), [(CH₃)₃Si-O=CH₂]⁺ (103.06) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile or thermally unstable compounds, which often include intermediates in the synthesis of this compound and its derivatives. rsc.org LC-MS couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. acs.org

This technique is particularly useful for monitoring the progress of a chemical reaction. waters.com For instance, if this compound were synthesized from a precursor like 15-bromopentadecanoic acid, LC-MS could be used to track the disappearance of the starting material and the appearance of intermediates (e.g., 15-hydroxypentadecanoic acid, 15-chloropentadecanoic acid) and the final product without the need for derivatization.

Common ionization techniques used in LC-MS for such analyses include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These soft ionization methods typically produce protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight of the components in the mixture.

| Compound | Molecular Formula | Molecular Weight | Expected Ion in ESI+ (m/z) |

|---|---|---|---|

| 15-Bromopentadecanoic acid | C₁₅H₂₉BrO₂ | 320.14/322.14 | 321.15/323.15 [M+H]⁺ |

| 15-Hydroxypentadecanoic acid | C₁₅H₃₀O₃ | 258.22 | 259.23 [M+H]⁺ |

| Methyl 15-chloropentadecanoate | C₁₆H₃₁ClO₂ | 290.20 | 291.21 [M+H]⁺ |

| This compound | C₁₅H₃₁ClO | 262.21 | 263.22 [M+H]⁺ |

Capillary Electrophoresis (CE) for Charge Variant Analysis (if applicable to derivatives)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. wikipedia.org While this compound is a neutral molecule and thus not directly analyzable by CE, its charged derivatives can be effectively characterized for charge variants. For instance, derivatives such as the sulfate (B86663) or phosphate (B84403) ester of this compound would possess a negative charge and could be analyzed using Capillary Zone Electrophoresis (CZE).

CZE separates ions based on their charge-to-mass ratio. libretexts.org In a hypothetical scenario where a synthesis of a sulfated derivative of this compound might result in incomplete sulfation or degradation, CZE could be employed to separate the desired charged derivative from the unreacted neutral alcohol and other charged impurities. The separation is achieved in a fused-silica capillary filled with a background electrolyte. sciex.com The application of a high voltage across the capillary results in the migration of ions at different velocities, leading to their separation.

Hypothetical Charge Variant Analysis of a Sulfated Derivative:

| Analyte | Charge | Expected Migration Time (Relative) |

| This compound | Neutral | Migrates with electroosmotic flow |

| 15-Chloropentadecyl sulfate | -1 | Slower than EOF due to anionic nature |

| Sulfate ion (impurity) | -2 | Even slower migration |

This interactive table presents a hypothetical separation profile, illustrating the potential of CE in analyzing charged derivatives.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The applicability of this technique to this compound is contingent on the ability to grow a single crystal of suitable quality. If a crystal can be obtained, X-ray diffraction analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen interactions.

Expected Crystallographic Parameters for a Long-Chain Functionalized Alkane:

| Parameter | Expected Value/Information |

| Crystal System | Likely triclinic or monoclinic |

| Space Group | Dependent on molecular symmetry in the unit cell |

| Unit Cell Dimensions | Long axis determined by the extended chain length |

| Intermolecular Interactions | Hydrogen bonding (O-H...O), Halogen bonding (C-Cl...X) |

This interactive table outlines the expected crystallographic parameters based on the analysis of similar long-chain molecules.

Hyphenated and Orthogonal Analytical Approaches for Comprehensive Characterization

For a thorough characterization of this compound, particularly for impurity profiling, a single analytical technique is often insufficient. Hyphenated and orthogonal analytical approaches are therefore essential. alphalyse.comresearchgate.net

Hyphenated Techniques:

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation and identification capabilities in a single analysis. bccampus.ca For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly informative.

GC-MS: Due to its volatility, this compound can be analyzed by GC-MS. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum that can be used for identification. ajpaonline.com The fragmentation pattern in the mass spectrum would be characteristic of the molecule, showing losses of water, the chlorine atom, and fragmentation of the alkyl chain. libretexts.org

LC-MS: For non-volatile derivatives or for analysis under milder conditions, LC-MS is the technique of choice. longdom.org Reversed-phase HPLC could separate this compound from more polar or less polar impurities, with the mass spectrometer providing molecular weight information and structural fragments.

Hypothetical GC-MS Fragmentation Data for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 262/264 | [M]+ (Molecular ion with 35Cl/37Cl isotopes) |

| 244/246 | [M-H2O]+ |

| 227 | [M-Cl]+ |

| Various | Alkyl chain fragments |

This interactive table presents plausible mass fragments that could be observed in a GC-MS analysis of this compound.

Orthogonal Analytical Approaches:

Orthogonal methods are two or more analytical techniques that rely on different separation or detection principles. alphalyse.com Using orthogonal methods provides a more complete picture of the sample and increases the confidence in the analytical results, especially for impurity detection. chromatographyonline.com

For the analysis of this compound, one could use two different chromatographic methods with different selectivities. For example, a non-polar column in GC could be complemented with a more polar column to resolve co-eluting impurities. Similarly, in HPLC, a standard C18 column could be used in conjunction with a phenyl-hexyl column to achieve a different separation selectivity for potential aromatic impurities that might arise from the synthesis process.

Comparison of Orthogonal Chromatographic Methods for Impurity Profiling:

| Analytical Method | Separation Principle | Potential Advantage |

| Method 1: GC with non-polar column | Separation based on boiling point and van der Waals interactions. | Good separation of homologous impurities. |

| Method 2: HPLC with polar-embedded column | Separation based on polarity and hydrogen bonding capability. | Better resolution of polar impurities and isomers. |

This interactive table compares two orthogonal chromatographic methods that could be used for a comprehensive impurity analysis of this compound.

Computational Chemistry and Theoretical Modeling of 15 Chloropentadecan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the reactivity of 15-Chloropentadecan-1-ol.

The long aliphatic chain of this compound allows for a multitude of conformations. DFT studies are crucial for identifying the most stable conformers and understanding the energetic landscape of its rotational isomers. The conformational analysis of long-chain alkanes and their functionalized derivatives is a well-established area of computational chemistry. researchgate.netsuniv.ac.in For this compound, the primary degrees of freedom are the dihedral angles along the C-C backbone.

Table 1: Calculated Relative Energies of Selected Conformers of this compound

| Conformer Description | Dihedral Angle (C13-C14-C15-Cl) | Dihedral Angle (HO-C1-C2-C3) | Relative Energy (kcal/mol) |

| All-anti (extended chain) | 180° (anti) | 180° (anti) | 0.00 |

| Gauche at C14-C15 | 60° (gauche) | 180° (anti) | 0.65 |

| Gauche at C1-C2 | 180° (anti) | 60° (gauche) | 0.58 |

| Double Gauche | 60° (gauche) | 60° (gauche) | 1.20 |

Note: These values are illustrative and represent typical energy differences for such conformational changes in long-chain alkanes.

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of this compound. Theoretical predictions of vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra can be compared with experimental data to confirm the molecular structure. olemiss.eduolemiss.edu

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation energy. For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms due to the presence of lone pairs, while the LUMO is likely distributed along the carbon chain and centered on the C-Cl and C-O antibonding orbitals.

Table 2: Predicted Spectroscopic Data and Molecular Orbital Energies for this compound

| Parameter | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| O-H stretch | ~3400 |

| C-H stretch | ~2850-2960 |

| C-O stretch | ~1050 |

| C-Cl stretch | ~720 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C1 (-CH₂OH) | ~62 |

| C15 (-CH₂Cl) | ~45 |

| Molecular Orbitals (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.0 |

Note: These are representative values derived from general knowledge of similar functionalized alkanes.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying specific, low-energy conformers, molecular dynamics (MD) simulations are employed to explore the vast conformational space of flexible molecules like this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape at a given temperature.

Prediction of Reaction Pathways and Transition State Geometries

Theoretical methods can be used to predict the likely reaction pathways for this compound. For example, nucleophilic substitution at the carbon bearing the chlorine atom is a probable reaction. Computational methods can be used to model the approach of a nucleophile, the geometry of the transition state, and the energy barrier for the reaction. This information is invaluable for understanding the reactivity of the molecule and designing synthetic routes.

Computational Studies on Intermolecular Interactions and Self-Assembly

The presence of both a polar hydroxyl group and a semi-polar chloro group, in addition to a long nonpolar alkyl chain, suggests that this compound may exhibit interesting self-assembly behavior. scispace.com Computational studies can model the intermolecular interactions that drive this self-assembly.

Hydrogen bonding between the hydroxyl groups is expected to be a dominant attractive interaction, leading to the formation of aggregates. The long alkyl chains will likely favor alignment due to van der Waals forces, potentially leading to the formation of lamellar structures, similar to what is observed for other long-chain functionalized alkanes. researchgate.net Coarse-grained molecular dynamics simulations can be particularly useful for studying these large-scale self-assembly processes, as they allow for the simulation of larger systems over longer timescales. scispace.com

Table 3: Intermolecular Interaction Energies for a Dimer of this compound

| Interaction Type | Estimated Energy (kcal/mol) |

| Hydrogen Bond (O-H···O) | -5 to -8 |

| Dipole-Dipole (C-Cl···C-Cl) | -1 to -2 |

| Van der Waals (alkyl chains) | -0.5 per CH₂ group |

Note: These are typical energy ranges for the specified intermolecular interactions.

Applications and Functionalization in Advanced Materials Science

Polymer and Supramolecular Chemistry Utilizing 15-Chloropentadecan-1-ol

Precursor in the Synthesis of Functional Monomers

This compound can be transformed into a variety of functional monomers for polymerization. The hydroxyl group can be esterified with polymerizable acid chlorides or anhydrides, such as acryloyl chloride or methacryloyl chloride, to yield long-chain halo-functional (meth)acrylate monomers. These monomers are valuable in free-radical polymerization.

The chloro- group can be retained as a site for post-polymerization modification or can be converted prior to polymerization. For instance, the chloride can be substituted by an azide (B81097) group, which can then participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide array of functionalities.

| Potential Monomer Derived from this compound | Synthetic Route | Potential Polymerization Method | Key Feature of Resulting Polymer |

| 15-Chloropentadecyl methacrylate | Esterification of the -OH group with methacryloyl chloride. | Free-Radical Polymerization (FRP), ATRP, RAFT | Pendant chloro groups for post-polymerization modification. |

| 15-Azidopentadecyl acrylate | Substitution of the -Cl group with sodium azide, followed by esterification of the -OH group. | FRP, RAFT | Pendent azide groups for "click" chemistry functionalization. |

| 15-Hydroxy-pentadecyl-methacrylamide | Conversion of the chloro group to an amine, followed by reaction with methacryloyl chloride. | FRP | Pendent hydroxyl groups for hydrophilicity and further reaction. |

Integration into Polymer Architectures and Side Chains

The long aliphatic chain of this compound can be incorporated into polymer architectures to impart specific properties such as hydrophobicity, flexibility, and controlled crystallinity. When used as a comonomer, it introduces long alkyl side chains onto a polymer backbone. This can lower the glass transition temperature (Tg) of the resulting polymer and influence its mechanical properties.

Grafting of this compound or its derivatives onto existing polymer backbones is another strategic approach. For example, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters like caprolactone, forming a graft copolymer with a polyester (B1180765) side chain and a terminal chloro group. This chloro group can then be used for further functionalization or to initiate a second type of polymerization, leading to complex macromolecular architectures.

Design of Long-Chain Haloalcohol-Based Self-Assembled Systems

The amphiphilic nature of molecules derived from this compound, possessing a polar head group and a long nonpolar tail, makes them ideal candidates for self-assembly in solution and at interfaces. Current time information in Bangalore, IN. The interplay between the hydrophobic interactions of the pentadecyl chain and the specific interactions of the functionalized head group (e.g., hydrogen bonding from the hydroxyl group) can lead to the formation of micelles, vesicles, or other ordered supramolecular structures. uantwerpen.be

The terminal chloro-group adds another dimension to the self-assembly behavior, as halogen bonding can act as a directional interaction to guide the formation of specific supramolecular architectures. The self-assembly of such molecules can be influenced by solvent, temperature, and concentration, allowing for the creation of responsive "smart" materials.

Surface Modification and Coating Applications Incorporating this compound Motifs

The reactivity of the hydroxyl and chloro groups of this compound allows for its use in the chemical modification of surfaces to tailor their properties, such as wettability, adhesion, and biocompatibility. sciengine.com

The hydroxyl group can be used to anchor the molecule to surfaces rich in hydroxyl or oxide groups, such as glass, silica, or certain metal oxides, through the formation of ether or siloxane linkages (after conversion to a silane). The long pentadecyl chain would then form a hydrophobic layer on the surface. The terminal chloro-group remains available on the outer surface for subsequent chemical reactions, creating a "reactive coating." This allows for the covalent attachment of other molecules, such as biomolecules, polymers, or dyes, to the surface in a well-defined manner.

| Substrate | Attachment Chemistry | Resulting Surface Property | Potential Application |

| Glass (SiO2) | Reaction of the -OH group with a silanizing agent, then reaction with the surface. | Hydrophobic, reactive (due to -Cl) | Platform for biosensor fabrication. |

| Gold (Au) | Conversion of the -OH or -Cl group to a thiol, then self-assembly. | Organized monolayer | Nanopatterning, molecular electronics. |

| Polymer with -OH groups | Esterification or etherification with the polymer's hydroxyl groups. | Modified surface energy, reactive | Improved paint adhesion, biocompatible coatings. |

Development of Specialty Chemicals and Chemical Intermediates from this compound

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. The bifunctional nature of the molecule allows for a wide range of chemical transformations.

The chloro-group can be substituted by various nucleophiles to introduce different functionalities. For example, reaction with sodium cyanide would yield a long-chain cyano-alcohol, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with ammonia (B1221849) or amines would lead to long-chain amino-alcohols, which are precursors for surfactants and corrosion inhibitors.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, creating another set of bifunctional intermediates. For instance, oxidation of the alcohol to a carboxylic acid would produce 15-chloropentadecanoic acid, a precursor for specialty polyamides or polyesters.

Bio-Derived Materials and Sustainable Polymers from Long-Chain Alcohols

There is a growing interest in using renewable resources for the production of chemicals and polymers to move towards a more sustainable chemical industry. ieabioenergy.com Long-chain alcohols can be derived from natural sources such as fatty acids obtained from plant oils. researchgate.net While this compound itself is not directly reported as a common bio-derived chemical, the long C15 chain is structurally similar to pentadecanoic acid, a naturally occurring fatty acid.

Hypothetically, if a bio-based route to 15-hydroxypentadecanoic acid were established, it could be a precursor to this compound. More broadly, the chemistries developed for this compound can be applied to other long-chain haloalcohols that are derived from renewable feedstocks.

The development of polymers from such bio-derived monomers is a key aspect of creating more sustainable plastics. nih.gov Polyesters and polyamides synthesized from long-chain diols, dicarboxylic acids, or amino-alcohols derived from fatty acids are examples of such materials. nih.gov The incorporation of the long alkyl chains from these renewable sources can also lead to polymers with desirable properties such as flexibility and biodegradability.

Environmental Fate and Green Chemical Strategies Beyond Synthesis

Development of Eco-Friendly Processes for Dehalogenation and Remediation of Halogenated Compounds (Contextual Research)

Given the persistence of many organohalides, significant research has focused on developing effective remediation technologies to remove them from contaminated soil and water. These strategies can be broadly categorized as biological, chemical, and physical methods.

Bioremediation: This approach uses microorganisms to degrade or transform contaminants into less harmful substances. enva.com For chlorinated compounds, bioremediation can occur under both aerobic and anaerobic conditions.

Aerobic Bioremediation: In the presence of oxygen, some microbes can use chlorinated compounds as a carbon source or degrade them cometabolically, where the degradation is facilitated by enzymes produced for other purposes. researchgate.net This often involves oxygenase or dehalogenase enzymes. nih.gov

Anaerobic Bioremediation: In the absence of oxygen, some bacteria can use chlorinated compounds as electron acceptors in a process called organohalide respiration, leading to reductive dehalogenation. nih.gov

Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants. mdpi.com Certain plants can take up halogenated organic compounds from the soil and metabolize them.

Chemical Treatment: Chemical methods can offer faster remediation, though they can be more costly and energy-intensive.

Chemical Oxidation: In situ chemical oxidation (ISCO) involves injecting strong oxidizing agents like permanganate (B83412) or hydrogen peroxide into the contaminated area to destroy pollutants. matec-conferences.orgenva.com

Chemical Reduction: Reductive dehalogenation can be achieved using reducing agents like zero-valent iron (ZVI) or zinc, which can convert chlorinated compounds to hydrocarbons. matec-conferences.orgrsc.org Recent research has also explored photocatalytic reduction and the use of catalysts like alumina (B75360) to facilitate dehalogenation. csic.esorganic-chemistry.org

Physical Treatment: These methods focus on separating the contaminant from the environmental matrix.

Soil Vapor Extraction (SVE): This technique is effective for volatile organic compounds in soil. A vacuum is applied to the soil to induce the flow of air and extract volatile contaminants. nih.govresearchgate.net Given the low volatility of 15-chloropentadecan-1-ol, SVE would likely be ineffective.

Adsorption: Contaminants can be adsorbed onto materials like activated carbon, which can then be removed and treated or disposed of.

Table 2: Overview of Remediation Technologies for Halogenated Compounds

| Technology | Principle | Applicability Context for this compound | Citations |

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade or detoxify contaminants. | Potentially effective, but would require microbes capable of both alcohol oxidation and dehalogenation. Its low water solubility and sorption to soil could limit bioavailability. | enva.comresearchgate.netresearchgate.net |

| Phytoremediation | Use of plants to remove or degrade contaminants. | Could be a long-term, low-cost option if suitable plant species that can uptake and metabolize long-chain haloalcohols are identified. | mdpi.com |

| Chemical Oxidation | Injection of strong oxidants (e.g., permanganate, peroxide) to destroy contaminants. | Can be effective for a broad range of organic compounds, including organochlorines. matec-conferences.org | matec-conferences.orgenva.com |

| Chemical Reduction | Use of reducing agents (e.g., zero-valent iron) to remove chlorine atoms. | Effective for dehalogenation of alkyl halides. rsc.org Catalytic methods are also being developed. csic.es | rsc.orgcsic.esorganic-chemistry.org |

| Soil Washing | Physical separation of contaminants from soil using a liquid solution. | Could potentially be used to wash the compound from contaminated soil, with the resulting liquid requiring further treatment. | enva.com |

Life Cycle Assessment (LCA) Considerations in the Production and Application of Derived Materials

Key stages and considerations for an LCA of a hypothetical polymer derived from this compound would include:

Raw Material Acquisition and Monomer Production: This stage assesses the environmental burden of producing this compound itself. It includes the impacts of sourcing the initial feedstocks (e.g., fatty acids, chlorine), the energy consumption of the multi-step synthesis, solvent use, and waste generation. If any starting materials are bio-based, the impacts of agriculture (land use, water use, fertilizer) must also be considered. polimi.it

Polymer Manufacturing: This phase evaluates the environmental impacts of the polymerization process. Key factors include the energy required to run the reactors, the use of any additional solvents or catalysts, and the emissions to air and water from the manufacturing facility. For halogenated polymers, ensuring minimal residual monomer content is crucial to reduce potential toxicity. europa.eu

Use Phase: The environmental impact during the product's useful life is highly application-dependent. For example, if a derived polymer is used to create lightweight components for transportation, it could lead to significant fuel savings and a reduction in greenhouse gas emissions over the vehicle's lifetime. researchgate.net This use-phase benefit could potentially offset a higher manufacturing impact. Conversely, if the material leaches harmful substances during use, this would constitute a negative environmental impact.

End-of-Life Management: This is a critical stage for any polymeric material, especially one containing chlorine. The potential end-of-life scenarios include:

Landfilling: In a landfill, the polymer would degrade very slowly. The long-term fate of the chlorine atom and potential for leachate contamination would be major concerns. scispace.com

Incineration: Combustion of chlorinated polymers can release harmful pollutants such as hydrogen chloride (which contributes to acid rain) and potentially dioxins and furans if not conducted under carefully controlled high-temperature conditions with appropriate flue gas treatment.

Recycling: The feasibility of mechanically or chemically recycling the polymer would need to be assessed. The presence of chlorine can complicate recycling streams, and the stability of the polymer during reprocessing would be a key factor.

Comparing the LCA of a material derived from this compound with conventional materials (e.g., fossil-fuel-based polymers) or non-halogenated bio-based alternatives (e.g., polylactic acid, PLA) would provide a quantitative basis for determining its relative environmental sustainability. mdpi.com Such studies often reveal trade-offs; for example, a bio-based material might have a lower greenhouse gas footprint but higher impacts related to land and water use. polimi.it

Emerging Research Frontiers and Future Perspectives in 15 Chloropentadecan 1 Ol Chemistry

Novel Derivatization and Functionalization Strategies

The presence of two distinct functional groups, a primary alcohol and a primary alkyl chloride, on a long aliphatic chain makes 15-chloropentadecan-1-ol a prime candidate for selective derivatization. Future research is poised to move beyond simple conversions to more complex and targeted functionalizations.

One promising area is the regioselective modification of the hydroxyl or chloro group. mdpi.com For instance, the hydroxyl group can be a focal point for esterification or etherification to introduce new functionalities, while the chloro group can be substituted through nucleophilic substitution reactions. The development of orthogonal protection-deprotection strategies will be crucial to selectively functionalize one end of the molecule while leaving the other intact for subsequent reactions. This would allow for the synthesis of complex, multifunctional long-chain molecules.

Furthermore, the long pentadecyl chain itself offers opportunities for functionalization. While currently less explored, strategies such as C-H activation could introduce functional groups along the carbon backbone, leading to novel derivatives with unique properties. The table below outlines potential derivatization pathways for this compound.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Hydroxyl (-OH) | Esterification | Carboxylic acids, Acyl chlorides | Ester (-OOCR) |

| Hydroxyl (-OH) | Etherification | Alkyl halides, Tosylates | Ether (-OR) |

| Hydroxyl (-OH) | Oxidation | PCC, DMP | Aldehyde (-CHO), Carboxylic acid (-COOH) |

| Chloro (-Cl) | Nucleophilic Substitution | Azides, Cyanides, Amines | Azide (B81097) (-N₃), Nitrile (-CN), Amine (-NR₂) |

| Chloro (-Cl) | Grignard Formation | Magnesium | Grignard Reagent (-MgCl) |

Integration with Advanced Catalytic Systems and Flow Chemistry

The synthesis and modification of this compound can be significantly enhanced through the integration of advanced catalytic systems and flow chemistry. Modern catalysis offers milder reaction conditions, higher selectivity, and improved yields compared to traditional stoichiometric methods.

For instance, the synthesis of this compound from 1,15-pentadecanediol (B13463) can be optimized using solid-supported catalysts or phase-transfer catalysts to improve the efficiency of monohalogenation and minimize the formation of the corresponding dichloroalkane. google.com Nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. tesisenred.netacs.org These methods could be employed for the derivatization of the chloro-end of this compound, allowing for the introduction of a wide array of organic fragments.

Flow chemistry, or continuous-flow synthesis, presents a paradigm shift from traditional batch processing. For the synthesis and derivatization of long-chain haloalcohols like this compound, flow chemistry can offer several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents, and the potential for scalable, automated production. The use of packed-bed reactors with immobilized catalysts or enzymes could further enhance the efficiency and sustainability of these processes.

| Catalytic Approach | Application to this compound | Potential Advantages |

| Homogeneous Catalysis | Derivatization of the chloro-group (e.g., Suzuki, Sonogashira coupling) | High efficiency and selectivity for C-C bond formation. |

| Heterogeneous Catalysis | Synthesis from the corresponding diol; selective oxidation of the alcohol. | Ease of catalyst separation and recycling; potential for continuous processes. |

| Biocatalysis | Enantioselective reactions; functionalization under mild conditions. | High selectivity; environmentally friendly reaction conditions. rsc.orgnih.govresearchgate.netmuni.cznih.gov |

| Flow Chemistry | Synthesis and multi-step derivatization. | Improved safety, scalability, and process control. |

Expanding Interdisciplinary Applications in Materials and Supramolecular Science

The unique amphiphilic nature that can be imparted to derivatives of this compound makes it an attractive building block for materials science and supramolecular chemistry. By introducing a hydrophilic head group at one end (e.g., by converting the chloro-group to a quaternary ammonium (B1175870) salt or a sulfonate), amphiphilic molecules capable of self-assembly can be created.

These self-assembling systems could find applications in the formation of micelles, vesicles, or Langmuir-Blodgett films. The long C15 alkyl chain would provide the necessary hydrophobicity for such assemblies. Furthermore, the introduction of photoresponsive or electroactive moieties through derivatization could lead to "smart" materials that respond to external stimuli.

In supramolecular chemistry, this compound derivatives can be designed to act as guests in host-guest systems or as components of molecular machines. The long alkyl chain can serve as a spacer element in the design of molecular wires or as a component in the formation of liquid crystals. The ability to precisely control the functional groups at either end of the long chain is key to designing molecules with specific recognition and assembly properties.

Addressing Challenges and Opportunities in the Synthesis and Application of Long-Chain Haloalcohols

Despite the potential, there are challenges to be addressed in the synthesis and application of long-chain haloalcohols like this compound. A primary challenge is achieving high selectivity in the monohalogenation of the corresponding long-chain diols, as the formation of dihalogenated byproducts can be difficult to avoid. google.com The purification of these long-chain, often waxy, compounds can also be problematic.

Another challenge lies in the limited solubility of these long-chain molecules in common organic solvents, which can complicate reaction conditions and purification. The development of new solvent systems or the use of techniques like sonication or microwave-assisted synthesis could help to overcome these solubility issues.

However, these challenges also present opportunities for innovation. The development of highly selective and efficient catalytic methods for the synthesis of long-chain haloalcohols is a significant research opportunity. nih.gov There is also a need for more extensive characterization of the physical and chemical properties of these molecules to better understand their behavior in various applications. The exploration of enzymatic and biocatalytic routes for both the synthesis and derivatization of long-chain haloalcohols offers a promising avenue for more sustainable and selective chemical transformations. researchgate.netresearchgate.net

Q & A

Q. How can researchers ethically address discrepancies between their findings and prior literature?

Q. What criteria should guide the selection of primary vs. secondary sources when referencing synthesis methods?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) for primary protocols. Use patents or technical reports only if validated by independent studies. Cross-check citation chains in review articles (e.g., Chemical Reviews) to assess methodological consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.